molecular formula C17H17Cl3N2O B5193476 2,4-Dichloro-6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]phenol

2,4-Dichloro-6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]phenol

Cat. No.: B5193476
M. Wt: 371.7 g/mol
InChI Key: LDXCULSBMPWTTP-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]phenol is a complex organic compound that features a phenol group substituted with dichloro and piperazine moieties

Properties

IUPAC Name

2,4-dichloro-6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl3N2O/c18-13-2-1-3-15(9-13)22-6-4-21(5-7-22)11-12-8-14(19)10-16(20)17(12)23/h1-3,8-10,23H,4-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXCULSBMPWTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C(=CC(=C2)Cl)Cl)O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]phenol typically involves multi-step organic reactions. One common route includes the chlorination of a phenol derivative followed by the introduction of the piperazine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while nucleophilic substitution can produce various substituted phenol derivatives.

Scientific Research Applications

2,4-Dichloro-6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for other industrial compounds.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: A simpler compound with similar chlorination but lacking the piperazine moiety.

    4-(3-Chlorophenyl)piperazine: Contains the piperazine moiety but lacks the phenol group.

    2,4-Dichloro-6-methylphenol: Similar structure but with a methyl group instead of the piperazine moiety.

Uniqueness

2,4-Dichloro-6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]phenol is unique due to the combination of the dichlorophenol and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its simpler counterparts.

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